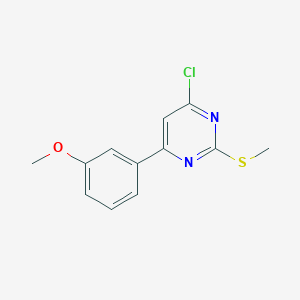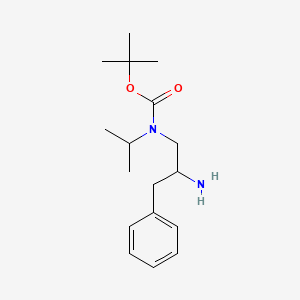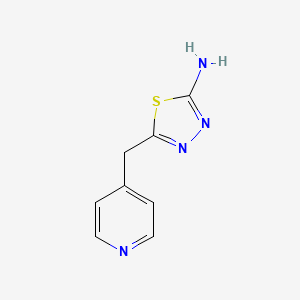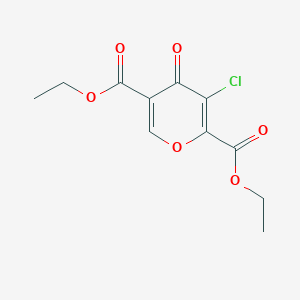
Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate is an organic compound with the molecular formula C₁₁H₁₁ClO₆ It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of diethyl malonate with chloroacetyl chloride in the presence of a base, followed by cyclization to form the pyran ring . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while reduction would produce an alcohol.
科学研究应用
Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolism. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Diethyl 2,5-dicarboxylate-3,4-dihydropyran: Similar structure but lacks the chlorine atom.
Diethyl 3,5-dicarboxylate-1,4-dihydropyridine: Contains a different heterocyclic ring system.
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate: Another dihydropyridine derivative with different substituents.
属性
CAS 编号 |
1246616-69-2 |
|---|---|
分子式 |
C11H11ClO6 |
分子量 |
274.65 g/mol |
IUPAC 名称 |
diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate |
InChI |
InChI=1S/C11H11ClO6/c1-3-16-10(14)6-5-18-9(7(12)8(6)13)11(15)17-4-2/h5H,3-4H2,1-2H3 |
InChI 键 |
YZPMPQOGTKJAKZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=COC(=C(C1=O)Cl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


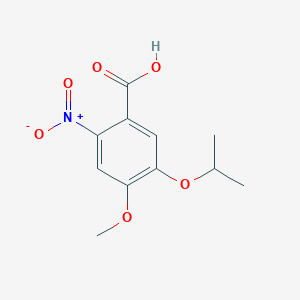
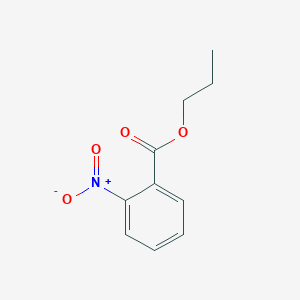

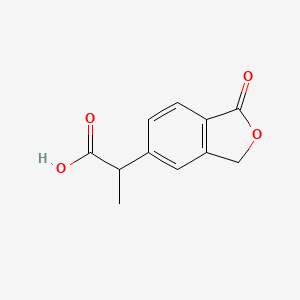

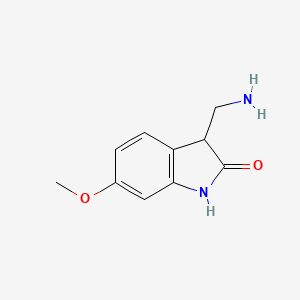

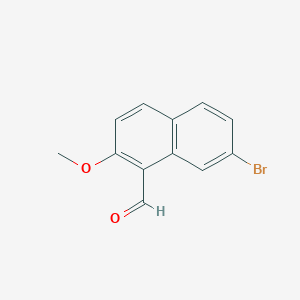
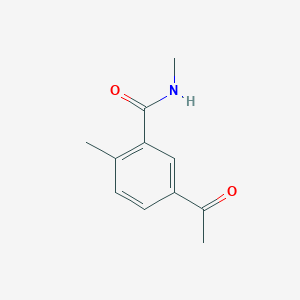

![Ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate](/img/structure/B13878855.png)
